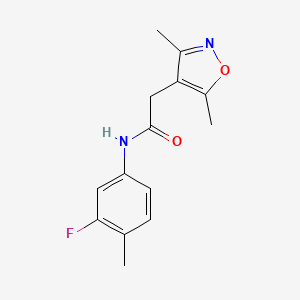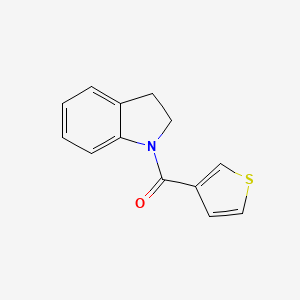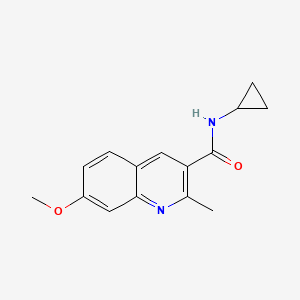
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea is a chemical compound that belongs to the class of urea derivatives. It is also known as BDFMU and is widely used in scientific research applications. The compound has gained significant attention due to its potential therapeutic effects and its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
BDFMU has been extensively used in scientific research applications due to its potential therapeutic effects. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. BDFMU has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, BDFMU has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of BDFMU is not fully understood. However, it is believed to act by modulating various biological processes. BDFMU has been found to inhibit the activity of several enzymes involved in cancer cell growth and metabolism. It has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Furthermore, BDFMU has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BDFMU has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and metabolism, including hexokinase II, lactate dehydrogenase A, and pyruvate kinase M2. BDFMU has also been found to activate AMPK, which leads to increased glucose uptake and fatty acid oxidation. Additionally, BDFMU has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDFMU has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, BDFMU has been extensively studied in various biological systems, making it a well-characterized compound. However, BDFMU also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BDFMU has been found to exhibit some toxicity in certain cell types, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on BDFMU. One potential direction is to investigate its potential as a therapeutic agent for cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BDFMU and its effects on various biological processes. Furthermore, the development of more soluble derivatives of BDFMU could expand its potential applications in lab experiments.
Métodos De Síntesis
BDFMU can be synthesized by reacting 2,4-difluorobenzylamine with N-methyl-N-(phenylmethylene)amine in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of BDFMU as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
1-benzyl-3-(2,4-difluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-19(10-11-5-3-2-4-6-11)15(20)18-14-8-7-12(16)9-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHGHDWMGNDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)

![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)




![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)
